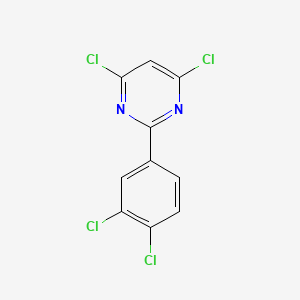4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
CAS No.: 21139-62-8
Cat. No.: VC8412566
Molecular Formula: C10H4Cl4N2
Molecular Weight: 294 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21139-62-8 |
|---|---|
| Molecular Formula | C10H4Cl4N2 |
| Molecular Weight | 294 g/mol |
| IUPAC Name | 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine |
| Standard InChI | InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H |
| Standard InChI Key | RKDPUBCFQFMCKU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl |
Introduction
Structural Characterization and Basic Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position bears a 3,4-dichlorophenyl group, while the 4- and 6-positions are occupied by chlorine atoms (Figure 1) . This arrangement creates a planar, electron-deficient aromatic system conducive to nucleophilic substitution reactions.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₄Cl₄N₂ | |
| Molecular Weight (g/mol) | 294.0 | |
| CAS Registry Number | 21139-62-8 | |
| XLogP3 | 5 | |
| InChI Key | RKDPUBCFQFMCKU-UHFFFAOYSA-N |
Spectral and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, related dichloropyrimidines exhibit characteristic UV-Vis absorption peaks near 270–300 nm due to π→π* transitions . Infrared spectra typically show C-Cl stretching vibrations at 550–650 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine likely involves multistep halogenation and cross-coupling reactions. A plausible pathway includes:
-
Pyrimidine Core Formation: Cyclocondensation of 3,4-dichlorobenzaldehyde with urea derivatives under acidic conditions to form the 2-arylpyrimidine scaffold .
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) in the presence of a hindered amine base (e.g., Hunig’s base) to introduce chlorine at the 4- and 6-positions .
Table 2: Representative Chlorination Conditions
| Parameter | Value | Source |
|---|---|---|
| Chlorinating Agent | POCl₃ | |
| Catalyst | N,N-Dimethylformamide (DMF) | |
| Base | Diisopropylethylamine | |
| Temperature | 80–110°C | |
| Reaction Time | 6–24 hours |
Process Optimization
Patent literature emphasizes the critical role of base selection in minimizing side reactions. Saturated hindered amines (e.g., triethylamine) improve yields by sequestering HCl generated during chlorination . Solvent systems typically use polar aprotic solvents like dichloromethane or acetonitrile.
Physicochemical and Stability Profiles
Thermal Properties
While direct data for this compound is limited, analogous 4,6-dichloropyrimidines exhibit boiling points of ~350 K under reduced pressure (0.72 bar) . The compound’s melting point is unreported but expected to exceed 150°C based on its high halogen content.
Solubility and Partitioning
The compound’s lipophilicity (XLogP3 = 5) suggests poor aqueous solubility (<1 mg/mL) but high miscibility with organic solvents like DMSO or dichloromethane. This property aligns with its potential as a hydrophobic pharmacophore in drug design.
Pharmacological Relevance
Antibacterial and Antifungal Activity
Halogenated pyrimidines often exhibit broad-spectrum antimicrobial effects. While specific data for this compound is lacking, chloropyrimidines with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume